[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine
Description
Role as a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is classified as a "privileged structure" due to its capacity to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. This bicyclic 5-6 fused heterocycle combines the electronic richness of pyridine with the hydrogen-bonding potential of imidazole, enabling broad-spectrum bioactivity. Over 20 FDA-approved drugs, including Zolpidem (a GABAA agonist) and Olprinone (a phosphodiesterase III inhibitor), derive their efficacy from this scaffold.
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine-Based Drugs
| Drug Name | Target/Mechanism | Clinical Use | Source |
|---|---|---|---|
| Zolpidem | GABAA receptor agonist | Insomnia treatment | |
| Olprinone | PDE3 inhibitor | Acute heart failure | |
| Soraprazan | H+/K+-ATPase inhibitor | Acid reflux management |
The scaffold's "drug prejudice" arises from its ability to mimic peptide backbone conformations, facilitating interactions with proteins and enzymes. Structural plasticity allows for regioselective modifications at positions 2, 5, and 7, enabling fine-tuning of target affinity and selectivity. For instance, Zolpidem’s 2-methyl and 5-phenyl substitutions optimize GABAA subtype specificity, reducing off-target effects.
Impact of 5-Methyl Substitution on Electronic Configuration
The introduction of a methyl group at position 5 of the imidazo[1,2-a]pyridine ring induces measurable electronic and steric perturbations. Density functional theory (DFT) calculations on 5-methyl derivatives reveal a 0.15 eV elevation in the highest occupied molecular orbital (HOMO) energy compared to unsubstituted analogs, enhancing nucleophilic reactivity. This electron-donating effect stabilizes charge-transfer interactions with aromatic residues in target binding pockets.
Table 2: Electronic Effects of 5-Methyl Substitution
| Parameter | Unsubstituted Scaffold | 5-Methyl Derivative | Change (%) |
|---|---|---|---|
| HOMO Energy (eV) | -6.42 | -6.27 | +2.3 |
| LUMO Energy (eV) | -1.89 | -1.75 | +7.4 |
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWNBGDEYAEUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common method includes the reaction of 2-aminopyridine with an aldehyde and an isocyanide under acidic conditions to form the imidazo[1,2-a]pyridine scaffold . Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy makes it a valuable compound in medicinal chemistry. For instance, derivatives of this compound have been studied for their potential neuroprotective effects and ability to interact with neurotransmitter systems, suggesting applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Biochemical Research
Enzyme Activity and Receptor Interactions
This compound is employed in biochemical studies that investigate enzyme activity and receptor interactions. Research indicates that it may serve as a probe to elucidate cellular mechanisms and identify potential therapeutic targets. For example, studies involving high-throughput screening methods have been proposed to evaluate its effects on various cellular pathways .
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential in developing new materials with unique chemical properties. Its structural characteristics allow for the creation of polymers and coatings that exhibit specific functionalities, which could be beneficial in various industrial applications .
Analytical Chemistry
Standard in Chromatographic Techniques
The compound is also utilized as a standard in analytical chemistry, particularly in chromatographic techniques. Its stability and distinct chemical properties make it suitable for the accurate quantification of similar compounds in complex mixtures. This application is crucial for ensuring the quality and consistency of pharmaceutical products .
Environmental Science
Behavior in Biological Systems
In environmental science, this compound is studied for its behavior within biological systems. Understanding its environmental impact is essential, especially regarding nitrogen-containing heterocycles and their potential effects on ecosystems .
Colon Cancer Study
Research involving imidazo[1,2-a]pyridine derivatives has demonstrated significant cytotoxic effects against colon cancer cell lines (HT-29 and Caco-2). The mechanism identified involves the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting DNA synthesis mechanisms. This property is critical for developing new therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
The position of substituents on the imidazo[1,2-a]pyridine ring significantly impacts physicochemical and biological properties. Key analogues include:
- This analogue is commercially available with 95% purity .
- C-(5-Methylimidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride : Substitution at the 3-position introduces steric hindrance near the amine, which may reduce nucleophilicity compared to the 2-substituted target compound .
Functional Group Variations
Modifications to the amine or adjacent groups yield distinct pharmacological profiles:
- 2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)aniline : Replacement of the amine’s hydrogen with a thioaniline group introduces redox-active sulfur, which may improve antioxidant activity but reduce solubility .
Substituent Effects on Reactivity
Evidence from chlorination studies reveals that the presence of a 5-methyl group directs electrophilic substitution reactions. For example, reactions of 3-substituted 5-methylimidazo[1,2-a]pyridines with N-chlorosuccinimide (NCS) yield halogenated intermediates (e.g., 1-chloroimidazo[1,2-a]pyridinium salts) distinct from non-methylated analogues . This suggests that the 5-methyl group in the target compound stabilizes reactive intermediates, influencing synthetic pathways.
Data Table: Key Analogues and Properties
Research Findings
Physicochemical Properties
The primary amine group confers water solubility (~15 mg/mL predicted), while the 5-methyl group increases metabolic stability by shielding the ring from oxidative degradation .
Biological Activity
The compound [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine is part of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the imidazo[1,2-a]pyridine scaffold, which is known for its role in various biological activities. The presence of the methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties . For instance, a study on bis-imidazo[1,2-a]pyridines demonstrated remarkable cytotoxic effects against several cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and renal (ACHN) cancers. Compounds derived from this scaffold showed better inhibitory activities than standard treatments like adriamycin, with specific derivatives achieving a GI value of 0.3 µM against breast cancer cells .
| Compound | Cell Line | GI Value (µM) | Comparison Drug | Comparison GI Value (µM) |
|---|---|---|---|---|
| 19 | MDA-MB-231 | 0.43 | Adriamycin | 0.51 |
| 24 | MDA-MB-231 | 0.30 | Adriamycin | 0.51 |
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties . In vivo studies have shown that certain derivatives can reduce inflammation in models induced by carrageenan and formalin, indicating potential for treating inflammatory diseases .
Neuroprotective Effects
Moreover, some studies have highlighted the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in models of Alzheimer's disease. These compounds demonstrated improvements in cognitive functions and reduced oxidative stress markers in treated animals .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold affect biological activity. For example:
- Substituents at the 5-position significantly enhance anticancer activity.
- The introduction of amino or hydroxyl groups can improve anti-inflammatory effects.
Case Studies
- Cytotoxicity Against Cancer Cells : A series of synthesized bis-imidazoles were tested for their anticancer activity against various cell lines. Compounds 19 and 24 showed particularly high efficacy against breast cancer cells compared to standard treatments.
- Neuroprotection in Alzheimer's Models : Compound 10c from a series of imidazo[1,2-a]pyridine derivatives exhibited both acute and chronic anti-inflammatory activity while improving cognitive performance in animal models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aldehydes/ketones. For example, Schiff base derivatives can be prepared by reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde with amines in glacial acetic acid under reflux . Alternative routes include Friedländer’s method, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones to form fused heterocycles . Catalyst-free protocols in alcoholic solvents are also reported, though reaction efficiency varies with solvent polarity .
Q. How is structural characterization of this compound derivatives performed?
- Methodology :
- Spectroscopy : H NMR, C NMR, and IR spectroscopy are used to confirm functional groups and regiochemistry. For instance, H NMR can distinguish between imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and methylamine substituents (δ 2.5–3.5 ppm) .
- X-ray crystallography : Programs like SHELXL and WinGX are employed for crystal structure refinement. Anisotropic displacement parameters and Hirshfeld surface analysis (e.g., using CrystalExplorer) reveal non-covalent interactions critical for molecular packing .
Q. What biological assays are used to evaluate the pharmacological potential of this compound?
- Methodology :
- COX-2 inhibition : Derivatives are tested in vitro using cyclooxygenase inhibition assays (e.g., fluorometric kits) to measure IC values. For example, 2-aryl-substituted imidazo[1,2-a]pyridines showed selectivity ratios >100 for COX-2 over COX-1 .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity, with IC values correlated to substituent effects like trifluoromethyl groups enhancing potency .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the bioactivity of this compound derivatives?
- Methodology :
- DFT studies : Gaussian09 or ORCA software calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity. For example, electron-deficient pyridine rings in derivatives enhance binding to COX-2’s hydrophobic pocket .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 PDB: 5KIR). Docking scores correlate with experimental IC values, guiding lead optimization .
Q. What strategies resolve contradictions in synthetic yields reported for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Reaction condition screening : Systematic variation of solvents (e.g., diglyme vs. ethanol), temperatures, and catalysts (e.g., AlCl) identifies optimal protocols. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 80°C, 300 W) .
- Byproduct analysis : LC-MS or F NMR detects intermediates (e.g., trifluoromethylated byproducts) that explain yield discrepancies in fluorinated derivatives .
Q. How do non-covalent interactions influence the crystallographic packing of these compounds?
- Methodology :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π, π–π stacking) using CrystalExplorer. For 5-(4-methoxyphenyl)-substituted derivatives, methoxy groups contribute 12–15% to total packing via C–H···O bonds .
- Energy frameworks : Mercury software visualizes interaction networks, showing how van der Waals forces dominate over electrostatic contributions in stabilizing crystal lattices .
Methodological Challenges & Solutions
Q. Why do certain synthetic routes fail to produce this compound derivatives with high enantiomeric excess?
- Analysis : Racemization may occur during amine-aldehyde condensations due to reversible imine formation.
- Solution : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphoric acids) can enforce stereocontrol. For example, enantioselective Friedländer reactions achieved >90% ee in imidazo[1,2-a]pyridines .
Q. How can machine learning improve the design of novel derivatives?
- Methodology :
- Data-driven optimization : LabMate.AI integrates reaction parameters (e.g., solvent, catalyst) and yield data to predict optimal conditions via neural networks. For C–N coupling reactions, this reduced optimization cycles by 70% .
- QSAR models : Random forest algorithms correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity, enabling virtual screening of derivative libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
